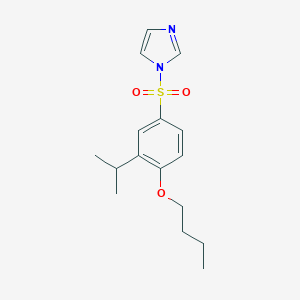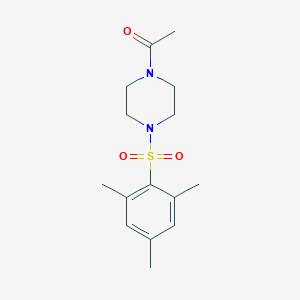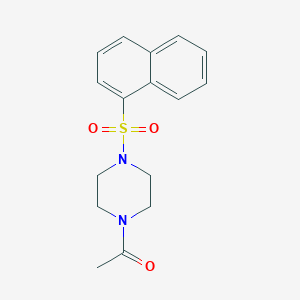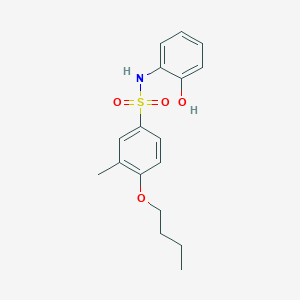
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and degradation of IκB, which in turn allows for the activation of the nuclear factor-κB (NF-κB) transcription factor. NF-κB is involved in the regulation of a wide range of cellular processes, including inflammation, immune responses, and cell survival. Inhibition of the IKK complex by BMS-345541 has been shown to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.
Mechanism of Action
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide binds to the ATP-binding site of the IKK complex, thereby inhibiting its activity. This leads to the stabilization of IκB and the inhibition of NF-κB activation. The downstream effects of NF-κB inhibition include the suppression of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of cell proliferation.
Biochemical and physiological effects:
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide induces apoptosis and inhibits cell proliferation. In rheumatoid arthritis, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide reduces inflammation and joint destruction. In inflammatory bowel disease, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide reduces inflammation and promotes mucosal healing. In addition, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical and clinical settings, and its mechanism of action is well understood. However, there are also limitations to using 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, its specificity for the IKK complex may limit its use in certain disease models.
Future Directions
There are several future directions for the study of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is the development of more potent and selective IKK inhibitors. Another area of research is the identification of biomarkers that can be used to predict response to 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in different disease models. In addition, the combination of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the use of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in clinical trials for other diseases, such as Alzheimer's disease or multiple sclerosis, may reveal new therapeutic applications for this compound.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-nitroanisole, which is then converted to 2-bromo-5-methoxyanisole. This compound is then reacted with 2-chloro-6-methylpyridine to form the key intermediate, 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. The final product is obtained through purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in various preclinical and clinical settings. In vitro studies have shown that 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide inhibits IKK activity and NF-κB activation in a dose-dependent manner. In vivo studies have demonstrated the efficacy of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in various disease models, including cancer, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials have also been conducted to evaluate the safety and efficacy of 5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in humans.
properties
Product Name |
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H15BrN2O3S |
Molecular Weight |
371.25 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-9-7-12(20-3)13(8-11(9)15)21(18,19)17-14-6-4-5-10(2)16-14/h4-8H,1-3H3,(H,16,17) |
InChI Key |
FLGUEEQQXKDDFP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)





![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)

